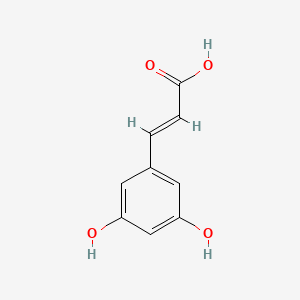

3,5-Dihydroxycinnamic acid

Übersicht

Beschreibung

3,5-Dihydroxycinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is an isomer of caffeic acid and is found as a metabolite in human urine . The compound has a molecular formula of C9H8O4 and a molar mass of 180.16 g/mol . It is known for its potential biological activities and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method includes the use of 3,5-dihydroxybenzaldehyde as a starting material, which undergoes a Knoevenagel condensation with malonic acid in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced through biotechnological processes involving microbial fermentation or plant extraction, followed by chemical modification .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dihydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

3,5-Dihydroxycinnamic acid is characterized by its hydroxyl groups that contribute to its reactivity. It undergoes several types of chemical reactions:

- Oxidation: Can lead to the formation of quinones.

- Reduction: May result in dihydro derivatives.

- Substitution: Involves reactions with electrophiles and nucleophiles.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed from these reactions include quinones and various substituted cinnamic acids.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Researchers utilize it in developing novel materials and exploring its chemical properties.

Biology

The compound has been studied for its role in biological fluids and potential biological activities. It exhibits antioxidant properties and may help mitigate oxidative stress-related diseases by scavenging free radicals.

Medicine

One of the most significant applications of this compound lies in its anti-inflammatory effects. Recent studies have shown that derivatives of this compound exhibit pronounced anti-inflammatory activities. For instance, a study demonstrated that certain derivatives significantly reduced inflammation markers in mouse models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Mouse Model Studies:

- In controlled experiments involving mouse ear edema induced by phorbol esters, derivatives of this compound significantly reduced inflammation markers. One derivative (compound 7) showed an inhibition rate of 65.6% at a dose of 1.6 mg/ear by reducing the synthesis of pro-inflammatory cytokines like tumor necrosis factor-α and interleukins 1β and 6 .

- Urinary Biomarker Analysis:

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3,5-Dihydroxycinnamic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: The compound reduces the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukins (IL-1β and IL-6), and decreases neutrophil infiltration.

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Vergleich Mit ähnlichen Verbindungen

Caffeic Acid: An isomer of 3,5-Dihydroxycinnamic acid with similar antioxidant properties.

Ferulic Acid: Another hydroxycinnamic acid known for its antioxidant and anti-inflammatory effects.

p-Coumaric Acid: A hydroxycinnamic acid with applications in food and cosmetic industries.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers and other hydroxycinnamic acids .

Biologische Aktivität

3,5-Dihydroxycinnamic acid (3,5-DHCA) is a hydroxycinnamic acid derivative that has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its antioxidant , anti-inflammatory , and antibacterial properties. In this article, we will explore these activities in detail, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

3,5-DHCA is a phenolic compound derived from the plant phenylpropanoid pathway. Its structure consists of a cinnamic acid backbone with two hydroxyl groups at the 3 and 5 positions. This structural configuration contributes to its biological activities.

1. Antioxidant Activity

3,5-DHCA exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage.

- Mechanism : The antioxidant activity is primarily attributed to the ability of 3,5-DHCA to donate hydrogen atoms to free radicals, stabilizing them and preventing chain reactions that lead to further oxidative damage.

2. Anti-inflammatory Effects

A significant body of research highlights the anti-inflammatory properties of 3,5-DHCA. Studies have demonstrated its effectiveness in reducing inflammation in various animal models.

- Inhibition of Pro-inflammatory Cytokines : Research indicates that 3,5-DHCA can inhibit the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6). This inhibition occurs through the downregulation of mRNA and protein synthesis involved in inflammatory responses .

- Enzyme Inhibition : The compound has also been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory process.

3. Antibacterial Activity

Emerging studies suggest that 3,5-DHCA possesses antibacterial properties. It has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

- Mechanism : The antibacterial activity may be linked to its ability to disrupt bacterial cell membranes or interfere with bacterial metabolic pathways.

Case Studies

Several case studies have explored the biological activities of 3,5-DHCA:

- Study on Inflammation : In a controlled study involving mice treated with lipopolysaccharide (LPS) to induce inflammation, administration of 3,5-DHCA significantly reduced levels of pro-inflammatory cytokines compared to control groups.

- Antioxidant Efficacy : A study evaluating the antioxidant capacity of various hydroxycinnamic acids found that 3,5-DHCA exhibited superior radical scavenging abilities compared to other similar compounds like caffeic acid .

Data Tables

The following table summarizes key findings related to the biological activities of 3,5-DHCA:

Eigenschaften

IUPAC Name |

(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCZSWTQMCKFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030504 | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

127791-54-2, 28374-93-8 | |

| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 3,5-Dihydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.